Cas no 1341599-54-9 (N-(3-bromo-4-methylphenyl)thian-4-amine)

N-(3-bromo-4-methylphenyl)thian-4-amine is a brominated aromatic amine derivative featuring a thiane (tetrahydrothiopyran) substituent. This compound is of interest in synthetic organic chemistry due to its structural motifs, which serve as intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and methyl groups on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The thian-4-amine moiety contributes to steric and electronic modulation, potentially influencing binding affinity in biologically active compounds. Its well-defined structure and synthetic versatility make it a valuable building block for research and industrial applications.
N-(3-bromo-4-methylphenyl)thian-4-amine structure
1341599-54-9 structure
Product name:N-(3-bromo-4-methylphenyl)thian-4-amine
CAS No:1341599-54-9
MF:C12H16BrNS
Molecular Weight:286.231141090393
CID:5168822
PubChem ID:63333541

N-(3-bromo-4-methylphenyl)thian-4-amine 化学的及び物理的性質

名前と識別子

    • N-(3-bromo-4-methylphenyl)thian-4-amine
    • n-(3-Bromo-4-methylphenyl)tetrahydro-2h-thiopyran-4-amine
    • 2H-Thiopyran-4-amine, N-(3-bromo-4-methylphenyl)tetrahydro-
    • インチ: 1S/C12H16BrNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
    • InChIKey: WAWZIEPLHDIAGD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)NC1CCSCC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 37.3

N-(3-bromo-4-methylphenyl)thian-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-161321-5.0g
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
5g
$2110.0 2023-06-04
Enamine
EN300-161321-10.0g
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
10g
$3131.0 2023-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11543-5G
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9 95%
5g
¥ 8,375.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11543-10G
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9 95%
10g
¥ 12,427.00 2023-03-31
Enamine
EN300-161321-1.0g
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
1g
$728.0 2023-06-04
Enamine
EN300-161321-5000mg
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
5000mg
$1406.0 2023-09-23
Enamine
EN300-161321-100mg
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
100mg
$427.0 2023-09-23
Enamine
EN300-161321-10000mg
N-(3-bromo-4-methylphenyl)thian-4-amine
1341599-54-9
10000mg
$2085.0 2023-09-23
Ambeed
A1048432-1g
N-(3-Bromo-4-methylphenyl)thian-4-amine
1341599-54-9 98%
1g
$433.0 2024-04-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002700-1g
N-(3-Bromo-4-methylphenyl)thian-4-amine
1341599-54-9 98%
1g
¥2791.0 2023-04-03

N-(3-bromo-4-methylphenyl)thian-4-amine 関連文献

N-(3-bromo-4-methylphenyl)thian-4-amineに関する追加情報

Professional Introduction to N-(3-bromo-4-methylphenyl)thian-4-amine (CAS No. 1341599-54-9)

N-(3-bromo-4-methylphenyl)thian-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1341599-54-9, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates both aromatic and heterocyclic elements, which contribute to its diverse chemical reactivity and biological activity.

The< strong>3-bromo-4-methylphenyl moiety in the molecular framework of N-(3-bromo-4-methylphenyl)thian-4-amine plays a crucial role in determining its interactions with biological targets. The bromine substituent enhances electrophilic aromatic substitution reactions, making the compound a valuable intermediate in synthetic chemistry. Meanwhile, the methyl group at the para position influences the electronic distribution and steric environment, thereby affecting the compound's overall reactivity and selectivity.

The thian-4-amine component of the molecule introduces a sulfur-containing heterocycle, which is known for its versatility in medicinal chemistry. Sulfur heterocycles are widely recognized for their ability to modulate biological pathways, making them indispensable in the design of novel therapeutic agents. The presence of the thian-4-amine group in N-(3-bromo-4-methylphenyl)thian-4-amine suggests potential applications in the development of drugs targeting neurological disorders, inflammation, and other metabolic conditions.

Recent advancements in pharmaceutical research have highlighted the importance of multifunctional compounds that can engage multiple biological targets simultaneously. N-(3-bromo-4-methylphenyl)thian-4-amine exemplifies this trend, as its structural features allow for interactions with both protein and nucleic acid targets. This dual-targeting capability is particularly valuable in addressing complex diseases that involve multiple pathological mechanisms.

In vitro studies have demonstrated that N-(3-bromo-4-methylphenyl)thian-4-amine exhibits promising pharmacological properties. Its ability to inhibit specific enzymes and receptors has been explored in models of cancer, neurodegeneration, and autoimmune diseases. The compound's< strong>3-bromo substituent has been shown to enhance binding affinity to certain protein targets, while the< strong>thian-4-amine moiety contributes to its solubility and bioavailability.

The synthesis of N-(3-bromo-4-methylphenyl)thian-4-amine involves a series of well-established organic reactions, including bromination, thiolation, and amination. These synthetic pathways highlight the compound's accessibility and scalability for industrial applications. The use of< strong>3-bromo-substituted aromatic compounds as intermediates is particularly advantageous due to their high reactivity and compatibility with various functional groups.

Current research is focused on optimizing the pharmacokinetic profiles of N-(3-bromo-4-methylphenyl)thian-4-amine derivatives. By modifying the substituents on the aromatic ring or introducing additional functional groups, scientists aim to enhance its metabolic stability, reduce toxicity, and improve target specificity. These efforts are crucial for translating preclinical findings into effective clinical therapies.

The< strong>thian-4-amine group also opens up possibilities for developing prodrugs or derivatives with improved pharmacological properties. Prodrug strategies can enhance drug delivery by masking polar or charged groups until they reach their target site of action. This approach is particularly relevant for compounds like N-(3-bromo-4-methylphenyl)thian-4-am ine that require specific conditions for optimal activity.

In conclusion, N-(3-bromo-4-methylphenyl)thian-4-am ine (CAS No. 1341599-54-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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